Qav-680

Description

The Role of Prostaglandin (B15479496) D2 (PGD2) and its Receptors (DP1 and DP2/CRTh2) in Allergic Inflammation

PGD2 plays a pivotal role in orchestrating inflammatory responses in allergies and asthma. researchgate.netnih.gov The two receptors, DP1 and DP2/CRTh2, often mediate contrasting effects. The DP1 receptor is associated with vasodilation, inhibition of platelet aggregation, and modulation of cytokine production in dendritic cells, and may also play a role in smooth muscle relaxation. researchgate.netpatsnap.comnih.gov Conversely, the DP2/CRTh2 receptor is predominantly expressed on key immune cells involved in allergic inflammation, including Th2 lymphocytes, eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). researchgate.netpatsnap.combmj.comnih.govaai.orgdovepress.com Activation of DP2/CRTh2 by PGD2 promotes the migration (chemotaxis), activation, and survival of these cells, contributing to the recruitment of inflammatory cells during the late phase allergic response and enhancing the release of pro-inflammatory Th2-type cytokines like IL-4, IL-5, and IL-13. researchgate.netmdpi.combmj.comnih.govaai.orgnih.gov This differential signaling highlights the complex role of PGD2 in allergic disease, with DP2/CRTh2 activation largely driving pro-inflammatory effects. mdpi.comaai.org

Overview of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) as a Therapeutic Target

Given its central role in mediating the recruitment and activation of key effector cells in allergic inflammation, CRTh2 (DP2) has emerged as a promising therapeutic target for the treatment of allergic diseases such as asthma and allergic rhinitis. researchgate.netbmj.comnih.govdovepress.comnih.govresearchgate.netnih.govpnas.org Blocking the interaction between PGD2 and CRTh2 is hypothesized to attenuate the inflammatory cascade driven by the migration and activation of Th2 cells, eosinophils, and basophils. researchgate.netbmj.comnih.gov Evidence supporting this includes increased levels of PGD2 and CRTh2 mRNA, as well as higher numbers of PGD2-responsive CRTh2+ cells, observed in the airways of patients with asthma compared to healthy controls. bmj.com

Historical Context of Drug Discovery Efforts for DP2 Receptor Antagonists

The discovery of CRTh2 as a second major PGD2 receptor in 2001 spurred significant interest in developing selective antagonists. nih.govresearchgate.netnih.gov Early research noted that compounds like indomethacin, a non-selective COX inhibitor, also possessed activity at CRTh2, acting as an agonist in some contexts, which provided a starting point for the discovery of indole (B1671886) acetic acid derivatives as potential modulators. pnas.orgnih.govfilinchuk.com The identification of ramatroban, a thromboxane (B8750289) A2 antagonist, as also possessing potent CRTh2 antagonist activity further contributed to the early landscape of DP2 receptor antagonism research. nih.govfilinchuk.com Over the years, numerous drug discovery campaigns have been initiated, leading to the identification of various chemical series and the progression of several DP2 antagonists into clinical development for allergic inflammatory diseases. nih.govnih.govfilinchuk.comnih.govlookchem.com

NVP-QAV680 as an Early Clinical Candidate in DP2 Receptor Antagonism

NVP-QAV680 was identified as an early clinical candidate in the pursuit of effective DP2 receptor antagonists. nih.govlookchem.comscience.govscience.gov Its discovery and characterization represented a step forward in evaluating the therapeutic potential of targeting the DP2 pathway in humans. Research findings indicated that NVP-QAV680 demonstrated excellent safety and tolerability in initial Phase I studies conducted in healthy volunteers. nih.gov Furthermore, positive results were reported in two clinical proof-of-concept studies specifically in allergic rhinitis. nih.gov While detailed data tables from these early studies are not extensively available in the provided information, these findings supported the continued investigation into DP2 receptor antagonism for allergic conditions. NVP-QAV680's position as an early candidate is notable in the context of the subsequent development of related compounds. Further optimization efforts building upon the research with NVP-QAV680 ultimately led to the discovery of fevipiprant (B1672611) (NVP-QAW039), a follow-up molecule designed to exhibit improved potency and pharmacokinetic properties, which progressed into later-stage clinical trials for severe asthma. nih.govlookchem.comscience.gov The research conducted with NVP-QAV680 thus provided valuable insights that informed the development of subsequent, more optimized DP2 antagonists.

Structure

3D Structure

Properties

IUPAC Name |

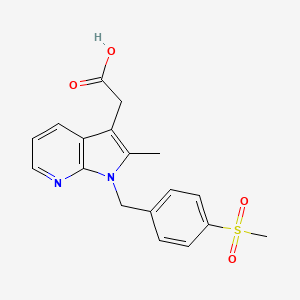

2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPFAMROKXHVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-16-7 | |

| Record name | NVP-QAV-680 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QAV-680 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QAV-680 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Target Engagement of Nvp Qav680

NVP-QAV680 as a Potent and Selective DP2 Receptor Antagonist

The DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), is a G protein-coupled receptor that plays a significant role in allergic inflammation. guidetomalariapharmacology.orgresearchgate.net It is activated by prostaglandin (B15479496) D₂ (PGD₂), a lipid mediator released by mast cells. researchgate.netnih.gov Activation of the DP2 receptor on various inflammatory cells, including eosinophils, Th2 lymphocytes, and basophils, contributes to the late-phase allergic response by promoting their activation and migration. researchgate.netresearchgate.netnih.gov NVP-QAV680 has been characterized as a potent and selective antagonist of this receptor. medchemexpress.eunih.govmedkoo.com

Characterization of Receptor Binding and Antagonistic Activity

NVP-QAV680 has demonstrated potent binding affinity for the CRTh2 receptor. Studies have reported a Ki value of 36 nM for NVP-QAV680 in ³H-PGD₂ filtration binding assays, indicating its ability to displace the natural ligand PGD₂ from the receptor. probechem.com In functional assays, NVP-QAV680 has shown antagonistic activity, inhibiting CRTh2-mediated cellular responses. For instance, it exhibited an IC₅₀ of 147 nM in cAMP whole-cell assays, which measure the downstream signaling of the receptor. probechem.com Its selectivity for the CRTh2 receptor is a key characteristic, minimizing potential off-target effects. researchgate.netmedchemexpress.eu

Functional Potency in Inhibiting CRTh2-Mediated Cellular Activation In Vitro

The functional potency of NVP-QAV680 has been evaluated in vitro by assessing its ability to inhibit CRTh2-driven activation in various human inflammatory cell types. NVP-QAV680 has shown low nanomolar functional potency in these assays. researchgate.netmedchemexpress.eumedkoo.combiocat.com

Eosinophils are crucial effector cells in allergic inflammation, and their activation and recruitment are significantly mediated by PGD₂ signaling through CRTh2. NVP-QAV680 has been shown to inhibit CRTh2-driven human eosinophil activation in vitro with low nanomolar potency. researchgate.netmedchemexpress.eumedkoo.combiocat.com This inhibition includes effects on processes such as shape change and the upregulation of adhesion molecules like CD11b, which are indicative of eosinophil activation and their readiness to migrate to inflammatory sites. researchgate.net

Th2 lymphocytes are central orchestrators of the adaptive immune response in allergic diseases, producing cytokines like IL-4, IL-5, and IL-13 that promote allergic inflammation. thermofisher.comnih.gov CRTh2 is expressed on Th2 cells, and its activation by PGD₂ contributes to their chemotaxis and cytokine release. researchgate.netresearchgate.netnih.gov NVP-QAV680 has demonstrated the ability to inhibit CRTh2-driven human Th2 lymphocyte activation in vitro with low nanomolar potency. researchgate.netmedchemexpress.eumedkoo.combiocat.com This modulation of Th2 responses is critical for mitigating the allergic inflammatory cascade.

Basophils are another type of granulocyte involved in allergic reactions, releasing mediators like histamine (B1213489) and contributing to the immediate hypersensitivity response. nih.govarchbronconeumol.org Basophils also express CRTh2 and respond to PGD₂. researchgate.netresearchgate.netnih.gov NVP-QAV680 has been shown to inhibit CRTh2-mediated activation in basophils, including shape change. researchgate.net This suggests that NVP-QAV680 can impact basophil-mediated inflammatory processes driven by PGD₂.

Here is a summary of the in vitro functional potency data for NVP-QAV680:

| Cell Type | Assay | NVP-QAV680 Potency (nM) |

| Human Eosinophils | CRTh2-driven activation inhibition | Low nM |

| Human Th2 Lymphocytes | CRTh2-driven activation inhibition | Low nM |

| Human Eosinophils | Shape change inhibition | Similar potency to Th2 cells researchgate.net |

| Human Basophils | Shape change inhibition | Similar potency to Eosinophils researchgate.net |

| Whole Cell | cAMP assay (Antagonistic activity) | IC₅₀ = 147 probechem.com |

| Binding Assay | ³H-PGD₂ filtration binding (Affinity) | Ki = 36 probechem.com |

Modulation of Human Th2 Lymphocyte Responses

Pharmacodynamic Profiling of NVP-QAV680

Pharmacodynamic profiling of NVP-QAV680 has focused on assessing its effects on CRTh2-dependent mechanisms and allergic disease models in rodents. researchgate.netmedchemexpress.eu These studies aim to understand how the compound's interaction with the DP2 receptor translates into biological effects in a living system. NVP-QAV680 has demonstrated efficacy in rodent models, indicating that its in vitro antagonistic activity translates to relevant in vivo effects on allergic inflammation. researchgate.netmedchemexpress.eu Further optimization of NVP-QAV680 led to the discovery of a follow-up molecule, fevipiprant (B1672611) (NVP-QAW039), which showed improved potency and a longer receptor residence time in human primary cellular DP2 assays and a rat pulmonary DP2 dependent mechanistic target engagement model. researchgate.netnih.govacs.orgnewdrugapprovals.org This highlights the importance of pharmacodynamic studies in the development of more effective DP2 receptor antagonists.

In Vitro Pharmacodynamic Markers of CRTh2 Pathway Inhibition

In vitro studies have demonstrated that NVP-QAV680 possesses low nanomolar (nM) functional potency in inhibiting the CRTh2 pathway. patsnap.comfigshare.comresearchgate.netresearchgate.net This inhibitory effect has been specifically observed on CRTh2-driven activation of human eosinophils and Th2 lymphocytes. patsnap.comfigshare.comresearchgate.netresearchgate.net These findings indicate that NVP-QAV680 can effectively block the activation of key inflammatory cells involved in allergic responses at low concentrations in a laboratory setting.

Preclinical Efficacy and Disease Model Studies of Nvp Qav680

Efficacy in Rodent Models of Allergic Respiratory Diseases

Preclinical studies confirmed the efficacy of NVP-QAV680 in various rodent models relevant to allergic respiratory conditions. researchgate.net These models are commonly used to investigate the mechanisms of allergic inflammation and evaluate potential therapeutic interventions.

Assessment in Allergic Rhinitis Models

NVP-QAV680 demonstrated efficacy in rodent models of allergic rhinitis. researchgate.net Allergic rhinitis is characterized by inflammation of the nasal passages in response to allergens. While specific detailed data from rodent allergic rhinitis models were not extensively available in the provided snippets, the compound's suitability for clinical testing in allergic diseases, including allergic rhinitis, was supported by preclinical findings. researchgate.netpatsnap.com

Evaluation in Asthma Models

Efficacy of NVP-QAV680 was also evaluated in rodent models of asthma. researchgate.net Asthma is a chronic inflammatory disease of the airways characterized by reversible bronchoconstriction, airway hyperresponsiveness, and inflammation. Studies indicated that NVP-QAV680 was efficacious in rodent CRTh2-dependent mechanistic and allergic disease models, which include models of asthma. researchgate.net

Impact on Pulmonary Eosinophilia and Airway Inflammation Models

NVP-QAV680 showed efficacy in rodent models of pulmonary eosinophilia and airway inflammation. researchgate.net Accumulation of eosinophils and Th2 lymphocytes is a hallmark of bronchial asthma and other allergic diseases, playing a crucial role in allergic inflammation. researchgate.net CRTh2 is expressed on these cells, and its activation by PGD2 contributes to their recruitment and activation at inflammation sites. researchgate.netoup.com Studies, including a house dust mite mouse model of allergic lung inflammation and a guinea pig allergen challenge model of lung inflammation, indicated that NVP-QAV680 was effective in reducing inflammatory responses. researchgate.net PGD2-induced pulmonary and blood eosinophilia in rats and guinea pigs can be blocked by a CRTh2 small molecule antagonist like NVP-QAV680. oup.com

Specific quantitative data regarding the extent of reduction in eosinophil counts, inflammatory mediator levels, or other relevant parameters in these models were not detailed in the provided search results. However, the published research characterizes NVP-QAV680 as exhibiting efficacy in these rodent models. researchgate.net

Data Table Placeholder:

| Rodent Model Type | Key Inflammatory Markers/Outcomes Assessed | NVP-QAV680 Effect (Qualitative) | Detailed Data Source |

| Allergic Rhinitis | Nasal symptoms, Inflammation | Efficacy demonstrated | Sandham et al., 2013 researchgate.net |

| Asthma | Bronchoconstriction, Airway inflammation | Efficacy demonstrated | Sandham et al., 2013 researchgate.net |

| Pulmonary Eosinophilia/Airway Inflammation | Eosinophil counts, Inflammatory cell infiltration | Efficacy demonstrated | Sandham et al., 2013 researchgate.net |

Note: Detailed quantitative data for specific outcomes in these rodent models were not available in the provided search snippets but are described in the cited primary research.

Translational Relevance of Preclinical Findings to Human Allergic Conditions

The preclinical findings demonstrating the efficacy of NVP-QAV680 in relevant rodent models of allergic respiratory diseases provided a strong basis for its translation to human clinical studies. researchgate.netpatsnap.com The observed activity against CRTh2, a receptor implicated in human allergic inflammation, and the positive results in animal models supported the potential of NVP-QAV680 as a therapeutic agent for human allergic conditions such as allergic rhinitis and asthma. researchgate.netnih.govoup.com

The successful preclinical characterization of NVP-QAV680, including its potency, selectivity, oral bioavailability, and efficacy in rodent models, led to its advancement as a clinical candidate for allergic diseases. researchgate.netpatsnap.com Subsequent clinical trials were initiated to evaluate its efficacy, safety, and pharmacokinetics in patients with allergic rhinitis and asthma. patsnap.comidrblab.net Further optimization based on NVP-QAV680 also led to the discovery of a follow-up molecule, fevipiprant (B1672611) (NVP-QAW039), which showed improved potency on human eosinophils and Th2 cells and entered clinical trials for severe asthma, highlighting the translational value of the research initiated with NVP-QAV680. researchgate.netacs.orgnewdrugapprovals.orgnewdrugapprovals.org

Clinical Development Trajectory and Therapeutic Exploration of Nvp Qav680

Initial Clinical Evaluation of NVP-QAV680

The clinical development of NVP-QAV680 commenced with initial studies aimed at evaluating its safety and preliminary efficacy in relevant patient populations.

Safety and Tolerability Assessments in Phase I Healthy Volunteer Studies

Following preclinical characterization that indicated its suitability for clinical development, NVP-QAV680 progressed to Phase I clinical trials. These studies were conducted in healthy volunteers to assess the compound's safety and tolerability profile figshare.comnih.gov. These initial human studies are crucial for understanding how a new drug is processed by the body and to identify any potential side effects at various doses clinicaltrial.be. NVP-QAV680 demonstrated excellent safety and tolerability in single and multiple ascending dose Phase I studies nih.gov.

Proof-of-Concept Studies in Allergic Rhinitis Patients

Subsequent to the successful completion of Phase I evaluations, NVP-QAV680 advanced to proof-of-concept (PoC) studies. Positive results were obtained in two clinical PoC studies specifically conducted in patients with allergic rhinitis nih.gov. These studies aimed to provide early evidence of the compound's therapeutic activity in a disease setting. NVP-QAV680 administered twice or four times daily was shown to reduce nasal symptom scores following allergen challenge in patients with allergic rhinitis researchgate.net.

Strategic Progression and Development of Follow-up Compounds

Despite demonstrating positive results in early clinical evaluations, the development trajectory of NVP-QAV680 led to the strategic decision to pursue the development of follow-up compounds.

Rationale for Seeking Improved Pharmacokinetic and Pharmacodynamic Profiles

The dosing regimen required for NVP-QAV680 in clinical studies, specifically twice or four times daily administration, was identified as a potential limitation nih.gov. This frequency of dosing was considered to impact patient convenience and compliance nih.gov. Consequently, there was a rationale to seek follow-up compounds with improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles, particularly those that could offer a more favorable duration of action and potentially enable less frequent dosing, such as once daily administration nih.gov.

Comparative Analysis with Next-Generation DP2 Antagonists (e.g., NVP-QAW039/Fevipiprant)

The strategic decision to seek improved compounds led to the discovery and development of next-generation DP2 antagonists, notably NVP-QAW039, also known as Fevipiprant (B1672611) nih.govswinburne.edu.aunih.govacs.orgresearchgate.netswinburne.edu.au. Fevipiprant was identified through further optimization efforts based on the initial NVP-QAV680 clinical candidate nih.govswinburne.edu.aunih.govacs.orgresearchgate.netswinburne.edu.au.

Comparative analyses between NVP-QAV680 and NVP-QAW039 (Fevipiprant) revealed key differences in their pharmacological properties, particularly concerning potency and receptor interaction kinetics. Fevipiprant exhibits improved potency compared to NVP-QAV680 in in vitro assays, including those assessing activity on human eosinophils and Th2 cells swinburne.edu.auacs.orgresearchgate.netswinburne.edu.auglpbio.com. Furthermore, NVP-QAW039 demonstrates a slower receptor dissociation rate from the DP2 receptor, translating to a longer receptor residence time compared to NVP-QAV680 nih.govswinburne.edu.aunih.govacs.orgresearchgate.netswinburne.edu.aunih.gov. This prolonged receptor occupancy by Fevipiprant was hypothesized to potentially offer improved efficacy, particularly in situations with high local concentrations of the natural agonist, prostaglandin (B15479496) D2 nih.gov.

Implications for Clinical Dosing Regimens and Patient Adherence

NVP-QAV680 was identified as a potent and selective CRTh2 receptor antagonist and progressed as a clinical candidate for the treatment of allergic diseases. Early clinical proof of concept studies in allergic rhinitis provided initial insights into potential clinical dosing regimens. In these studies, NVP-QAV680 was evaluated at dosing frequencies of twice daily and four times daily, demonstrating a reduction in nasal symptom scores after allergen challenge in patients researchgate.net.

Research into follow-up compounds, such as fevipiprant (NVP-QAW039), which was developed from the initial NVP-QAV680 clinical candidate, highlighted the importance of pharmacokinetic properties suitable for less frequent dosing. Fevipiprant was found to have an improved human pharmacokinetic profile suitable for once-daily dosing, in addition to improved potency and a longer receptor residence time nih.govresearchgate.net. This development trajectory suggests that achieving a pharmacokinetic profile supporting less frequent administration, such as once daily, was a desirable characteristic for improving the potential clinical utility and likely patient adherence compared to regimens requiring multiple daily doses.

While specific detailed research findings on patient adherence rates with NVP-QAV680 at different dosing frequencies are not extensively detailed in the available information, the exploration of twice and four times daily regimens in early studies and the subsequent development of a compound optimized for once-daily dosing underscore the consideration of dosing frequency as a critical factor in the clinical development and potential patient adherence for CRTh2 antagonists like NVP-QAV680.

Early Clinical Study Dosing Frequencies for NVP-QAV680

| Study Type | Indication | Dosing Frequency | Observed Outcome |

| Clinical Proof of Concept researchgate.net | Allergic Rhinitis | Twice daily, Four times daily researchgate.net | Reduction in nasal symptom scores researchgate.net |

Preclinical Safety Assessment and Toxicological Considerations for Nvp Qav680

General Toxicology Studies in Mammalian Models

General toxicology studies in relevant mammalian species are fundamental to understanding the potential systemic effects of a compound. These studies typically involve the administration of the test substance to at least two species, a rodent and a non-rodent, to assess dose-response relationships and identify target organs for toxicity. scantox.com

Systemic Toxicity Evaluation in Rodents and Non-Rodents

Toxicology studies for NVP-QAV680 were performed in both rats and dogs. nih.gov These studies are designed to evaluate systemic toxicity following repeated administration of the compound over various durations, ranging from acute single-dose studies to chronic studies lasting several months. scantox.com The selection of species is often based on pharmacological relevance and their suitability for assessing potential toxicities. Typical rodent models include mice, rats, guinea pigs, hamsters, and rabbits, while non-rodent models commonly include dogs and Göttingen Minipigs. scantox.com Systemic administration ensures that the compound circulates throughout the bloodstream, allowing for the assessment of effects on all vital organs. scantox.com

Assessment of Adverse Findings in Preclinical Safety Studies

The preclinical safety studies conducted with NVP-QAV680 in rats and dogs revealed an absence of unexpected adverse findings. nih.gov This favorable safety profile was observed in the toxicology studies performed in these species. nih.gov While some studies on related compounds or targets have explored potential concerns such as the expression of CRTh2 on microvasculature in the central nervous system and gastric mucosa, investigations related to NVP-QAV680 specifically indicated a low likelihood of drug-related toxicity in these tissues. researchgate.netresearchgate.net The absence of significant adverse findings in these preclinical models supported the progression of NVP-QAV680 for further evaluation.

Drug-Drug Interaction Potential

Assessing the potential for a new drug to interact with other co-administered medications is a crucial part of preclinical evaluation. Drug-drug interactions can lead to altered drug exposure, potentially resulting in toxicity or reduced efficacy. nuvisan.comevotec.com

Investigations into Cytochrome P450 Enzyme Inhibition and Induction

Investigations into the potential of NVP-QAV680 to inhibit or induce cytochrome P450 (CYP) enzymes, which are key players in drug metabolism, were conducted. These studies are vital for predicting potential pharmacokinetic drug-drug interactions. NVP-QAV680 demonstrated a lack of significant activity against several major human CYP isoforms, specifically CYP1A2, CYP2C9, CYP2D6, and CYP3A4, with IC50 values greater than 100 μM. nih.gov Furthermore, in a PXR-based assay designed to assess CYP3A4 induction, NVP-QAV680 also exhibited a similar lack of activity. nih.gov

The results of these studies are summarized in the table below:

| CYP Isoform / Assay | NVP-QAV680 Activity | Finding (IC50) |

| Human CYP1A2 Inhibition | Lack of activity | > 100 μM |

| Human CYP2C9 Inhibition | Lack of activity | > 100 μM |

| Human CYP2D6 Inhibition | Lack of activity | > 100 μM |

| Human CYP3A4 Inhibition | Lack of activity | > 100 μM |

| PXR-based CYP3A4 Induction | Similar lack of activity | Not specified |

This profile suggests a low potential for NVP-QAV680 to be involved in cytochrome P450-mediated drug-drug interactions in a clinical setting. nih.gov

Off-Target Receptor and Enzyme Screening

To assess the selectivity of NVP-QAV680 and identify potential off-target-related toxicities, broad panel screening against a variety of receptors, ion channels, transporters, and enzymes is typically performed. criver.com

Broad Panel Screening for Selectivity Against Non-DP2 Targets

NVP-QAV680 underwent extensive off-target screening against a broad panel of non-DP2 targets. In these screens, which included 165 different receptors, ion channels, transporters, and enzymes, NVP-QAV680 was found to be largely inactive. nih.gov The compound showed either an IC50 greater than 10 μM or less than 50% inhibition at a concentration of 10 μM across these diverse targets. nih.gov

A summary of the off-target screening findings is presented below:

| Target Class | Number of Targets Screened | NVP-QAV680 Activity Finding |

| Receptors, Ion Channels, Transporters, and Enzymes | 165 | Inactive (IC50 > 10 μM or <50% inhibition at 10 μM) |

This broad selectivity profile against a wide range of non-DP2 targets further underscores the specific action of NVP-QAV680 and contributes to its favorable preclinical safety assessment. nih.govacsmedchem.org Minimizing off-target interactions is a key aspect of developing safe and effective drug candidates. acsmedchem.org

Analysis of CRTh2 Receptor Expression on Non-Immune Cell Populations

Evaluation of CRTh2 protein expression in a broad panel of human tissues using sensitive immunohistochemistry assays has revealed expression beyond traditional immune cells. oup.comoup.comresearchgate.net This included the observation of weak but widespread microvascular expression in tissues such as the central nervous system (CNS) and gastric lamina propria. oup.comoup.comresearchgate.net These findings were further corroborated in transgenic mouse models expressing human CRTh2 protein (hCRTh2.BAC.Tg). oup.comresearchgate.netnih.govresearchgate.net The identification of CRTh2 expression on non-immune cells necessitated further characterization to understand potential safety risks associated with therapeutic targeting of CRTh2. oup.comoup.comresearchgate.netnih.govresearchgate.net

Identification of CRTh2 on Vascular Pericytes in Central Nervous System and Gastric Mucosa

Detailed characterization of the microvascular expression of CRTh2 using multiple methods determined that CRTh2 is expressed on pericytes. oup.comoup.comresearchgate.netnih.gov In the CNS, these pericytes are situated behind the blood-brain barrier, in contrast to endothelial cells which are directly exposed to circulating therapeutic agents. oup.comoup.comresearchgate.netnih.gov Similarly, CRTh2 expression was observed on microvascular pericytes in the gastric mucosa. oup.comresearchgate.netnih.gov Studies in hCRTh2.BAC.Tg mice involving immunohistochemical visualization of an intravenously administered anti-CRTh2 antibody showed localization to microvascular pericytes in the gastric mucosa but not in the CNS, suggesting the blood-brain barrier effectively restricts the exposure of CNS pericytes to circulating antibodies. oup.comresearchgate.netnih.gov Primary human CNS pericytes, but not CNS endothelial cells, were also shown to express CRTh2, with expression being upregulated in response to IL-4 and IL-13. oup.com

Implications for the Safety Profile of CRTh2 Antagonists

The unexpected finding of CRTh2 expression on vascular pericytes in the CNS and gastric mucosa raised safety considerations, particularly for therapeutic strategies targeting CRTh2 that might lead to the depletion or modulation of these non-immune cell populations. oup.comoup.comresearchgate.netnih.gov For CRTh2 antagonists like NVP-QAV680, which block the effects of the receptor's ligand, prostaglandin (B15479496) D2 (PGD2), the implications relate to potential unintended effects resulting from the modulation of CRTh2 signaling in pericytes. probechem.commedchemexpress.euresearchgate.netfigshare.comnih.govoup.com

Conclusion and Future Research Perspectives on Nvp Qav680

NVP-QAV680's Contribution to the Understanding of DP2 Receptor Antagonist Pharmacology

NVP-QAV680's development and characterization significantly contributed to the understanding of DP2 receptor antagonist pharmacology. As an early clinical candidate, it helped validate the DP2 receptor as a promising therapeutic target for allergic diseases. Research on NVP-QAV680 provided crucial preclinical data on the potential for selective DP2 antagonism to inhibit the activation and migration of key inflammatory cells like eosinophils and Th2 lymphocytes.

Studies with NVP-QAV680, and subsequently with follow-up compounds, reinforced the understanding that blocking the PGD₂/DP2 pathway could modulate the late-phase allergic response driven by these cell types. The preclinical characterization of NVP-QAV680, detailing its potency and selectivity, established a benchmark for the pharmacological profile desired in this class of drugs.

Lessons Learned from NVP-QAV680's Development in Informing Subsequent Drug Design

The development of NVP-QAV680 provided valuable lessons that informed the design of subsequent DP2 receptor antagonists. While NVP-QAV680 demonstrated initial promise and progressed to clinical trials, the search for improved compounds continued. A key lesson learned was the potential need for improved pharmacokinetic properties, such as a longer duration of action, to enhance patient convenience and compliance.

The structural information and structure-activity relationships (SAR) derived from NVP-QAV680 and its analogs were instrumental in the discovery of follow-up molecules like NVP-QAW039 (fevipiprant). Further optimization efforts, building on the knowledge gained from NVP-QAV680, led to compounds with potentially improved potency on human eosinophils and Th2 cells, as well as a longer receptor residence time. This highlights how the research on NVP-QAV680 served as a foundation for advancing the understanding and design of more optimized DP2 antagonists.

Residual Research Questions and Unexplored Therapeutic Potential of NVP-QAV680's Mechanistic Class

Despite the progress made with DP2 receptor antagonists, including the early work on NVP-QAV680, residual research questions and unexplored therapeutic potential remain for this mechanistic class. One key area relates to identifying the specific patient populations that are most likely to benefit from DP2 antagonism. While the mechanism targets Type 2 inflammation, the clinical efficacy of some later-stage DP2 antagonists in broad asthma populations has been limited, suggesting that the benefit might be more pronounced in specific subgroups, such as those with high eosinophilic inflammation.

Further research is needed to fully elucidate the role of the DP2 receptor across the spectrum of allergic and inflammatory diseases beyond asthma and allergic rhinitis. Exploring its involvement in conditions like chronic obstructive pulmonary disease (COPD) or eosinophilic esophagitis, where Type 2 inflammation also plays a role, could reveal additional therapeutic opportunities for this class.

Understanding the potential for combination therapies involving DP2 antagonists and other anti-inflammatory or bronchodilator agents is another area for future research. While NVP-QAV680 itself may not be the focus of current clinical development, the mechanistic class it represents warrants further investigation to maximize its therapeutic potential.

NVP-QAV680's Enduring Relevance in the Field of Allergic Disease Therapeutics

Although NVP-QAV680 may not have reached widespread clinical use, its enduring relevance in the field of allergic disease therapeutics lies in its foundational role in establishing DP2 receptor antagonism as a viable therapeutic strategy. The initial discovery and characterization of NVP-QAV680 provided the early preclinical evidence supporting the targeting of this receptor for the treatment of allergic inflammation.

The knowledge generated during the development of NVP-QAV680, particularly regarding its selectivity, potency, and activity in preclinical models, directly informed subsequent drug discovery efforts in the DP2 antagonist space. It served as a starting point for the design and optimization of later compounds with improved properties.

Therefore, NVP-QAV680 remains relevant as a historical and scientific landmark in the pursuit of novel therapies for allergic diseases, representing an early successful effort to target the critical PGD₂/DP2 pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.